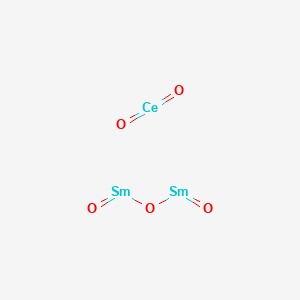
Hexaamminenickel(II) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaamminenickel(II) bromide, with the chemical formula [Ni(NH3)6]Br2, is a coordination compound consisting of a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry. This compound is known for its high purity, often reaching 99.999%, making it suitable for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaamminenickel(II) bromide can be synthesized by reacting nickel(II) bromide with an excess of ammonia in an aqueous solution. The reaction typically involves dissolving nickel(II) bromide in water and then adding concentrated ammonia solution. The mixture is stirred until the formation of the hexaamminenickel(II) complex is complete .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hexaamminenickel(II) bromide undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes in a three-stage process, releasing ammonia and forming nickel bromide and eventually metallic nickel.
Substitution: The ammonia ligands can be replaced by other ligands, such as water or ethylenediamine, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can participate in redox reactions, where the nickel ion can be reduced to metallic nickel or oxidized to higher oxidation states.
Substitution Reactions: Common reagents include water, ethylenediamine, and other ligands that can coordinate with the nickel ion.
Major Products:
Decomposition Products: Ammonia, nickel bromide, and metallic nickel.
Substitution Products: Complexes with different ligands, such as [Ni(H2O)6]Br2 or [Ni(en)3]Br2 (where en = ethylenediamine).
Wissenschaftliche Forschungsanwendungen
Hexaamminenickel(II) bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel nanoparticles and other nickel-based compounds.
Biology: Investigated for its potential use in biological systems due to its coordination properties.
Medicine: Explored for its potential therapeutic applications, including as a catalyst in drug synthesis.
Industry: Utilized in the production of high-purity nickel for electronic and catalytic applications.
Wirkmechanismus
The mechanism of action of hexaamminenickel(II) bromide involves the coordination of ammonia ligands to the nickel ion, forming a stable octahedral complex. The compound can undergo ligand exchange reactions, where the ammonia ligands are replaced by other ligands, altering its chemical properties and reactivity . The nickel ion can also participate in redox reactions, influencing its oxidation state and coordination environment .
Vergleich Mit ähnlichen Verbindungen
Hexaamminenickel(II) bromide can be compared with other similar compounds, such as:
Hexaamminenickel(II) chloride ([Ni(NH3)6]Cl2): Similar structure but with chloride ions instead of bromide ions.
Hexaamminenickel(II) sulfate ([Ni(NH3)6]SO4): Contains sulfate ions and exhibits different solubility and thermal properties.
Tris(ethylenediamine)nickel(II) complexes ([Ni(en)3]X2): Uses ethylenediamine as ligands instead of ammonia, resulting in different coordination chemistry.
This compound is unique due to its high purity and specific coordination environment, making it suitable for specialized applications in various fields .
Eigenschaften
IUPAC Name |
azane;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWEJQXKZQPJA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H18N6Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)



![4-Sulfocalix[4]arene](/img/structure/B7802416.png)




![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)


